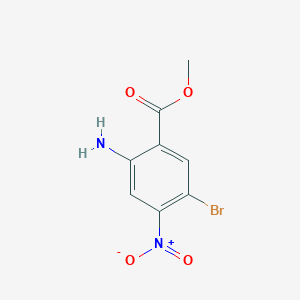

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-5-bromo-4-nitro-benzoic acid methyl ester” is a chemical compound with the CAS Number: 174566-52-0 . It has a molecular weight of 275.06 and its IUPAC name is methyl 2-amino-5-bromo-4-nitrobenzoate . The compound is an orange solid and is stored at temperatures between 0-5°C .

Physical And Chemical Properties Analysis

“this compound” is an orange solid with a molecular weight of 275.06 . It is stored at temperatures between 0-5°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources retrieved.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have explored the synthesis of new ureido sugars, derivatives of amino acids, and various organic compounds utilizing amino acid methyl, ethyl, or benzyl esters as key intermediates. These compounds have potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Intramolecular Cyclization

The use of nitro-facilitated intramolecular cyclization techniques to synthesize complex organic structures, such as indeno[1,2-b]indoles, highlights the utility of nitro-substituted benzoic acid esters in creating pharmacologically relevant compounds (Reboredo et al., 2002).

Creation of Amino Acid Derivatives

Research has shown that reactions involving bromoglycine methyl ester and deprotonated nitroalkanes can yield novel β-nitro and α,β-dehydro amino acid derivatives, underscoring the role of nitro-substituted esters in synthesizing biologically active amino acid derivatives (Burgess & Easton, 1988).

Diels−Alder Reactions

The application of Diels−Alder reactions for preparing substituted anilines from furan derivatives demonstrates the strategic use of nitro-substituted esters in constructing complex organic molecules with potential pharmaceutical applications (Padwa et al., 1997).

Biological Activity Studies

A series of benzimidazolyl-benzoic and salicylic acids and their peptide derivatives were synthesized and evaluated for their antimicrobial, anthelmintic, and cytotoxic activities. This research illustrates the potential of derivatives of nitro-substituted benzoic acids in developing new therapeutic agents (Dahiya & Pathak, 2007).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the preparation of hepatitis c virus ns5b rna polymerase inhibitors .

Mode of Action

It’s known that similar compounds undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds are known to have high gi absorption , which can impact their bioavailability.

Result of Action

Similar compounds are known to display plant growth-regulator activity .

Action Environment

Similar compounds are known to be stable under normal conditions .

Propriétés

IUPAC Name |

methyl 2-amino-5-bromo-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQIKUAEJMHDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)